molecular formula C20H21N3O5S B2562309 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252845-04-7

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2562309
CAS RN: 1252845-04-7
M. Wt: 415.46
InChI Key: NJYQYHWRYUAGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Chiral Separation and Configuration Assignment

  • Enantiomeric Separation : Rossi et al. (2016) discussed the chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, which includes compounds similar in structure to N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide. This separation was achieved using high-performance liquid chromatography (HPLC), indicating potential pharmaceutical applications (Rossi et al., 2016).

Antitumor and Dual Inhibitor Applications

  • Dual Inhibitor of TS and DHFR : Gangjee et al. (2009) synthesized analogues of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating their potential as antitumor agents. These compounds showed inhibition of human TS and DHFR, suggesting effectiveness against tumor cells (Gangjee et al., 2009).

Other Pharmaceutical Applications

  • Synthesis of Derivatives for Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from a similar structure, indicating their application as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. This suggests potential therapeutic applications for N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide in treating pain and inflammation (Abu‐Hashem et al., 2020).

Structural Analysis and Conformation

  • Crystal Structure Analysis : Subasri et al. (2016) conducted structural analysis of compounds with a similar structure, providing insights into the folded conformation of these molecules. This kind of structural analysis is crucial in understanding the pharmacodynamics and pharmacokinetics of pharmaceutical compounds (Subasri et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-2-3-7-22-19(25)18-14(6-8-29-18)23(20(22)26)11-17(24)21-10-13-4-5-15-16(9-13)28-12-27-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYQYHWRYUAGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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